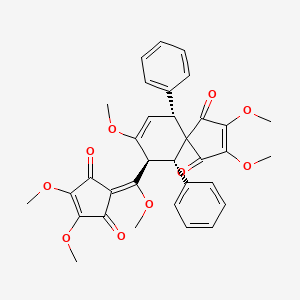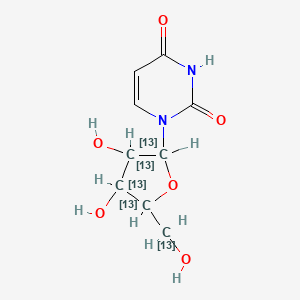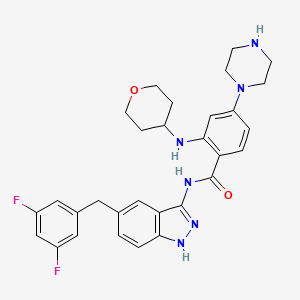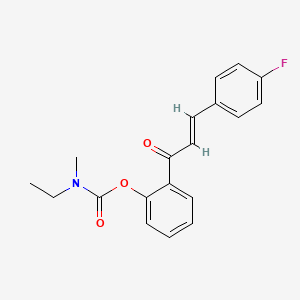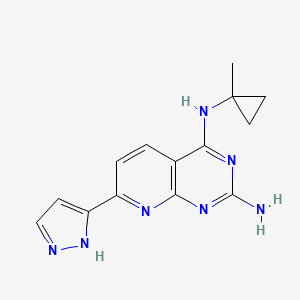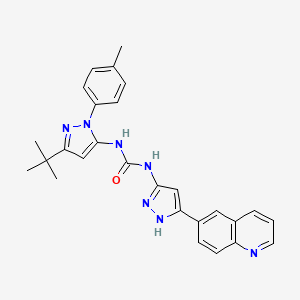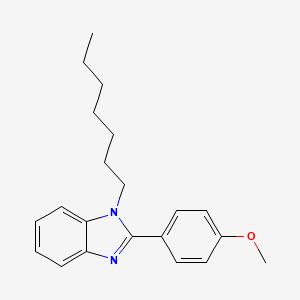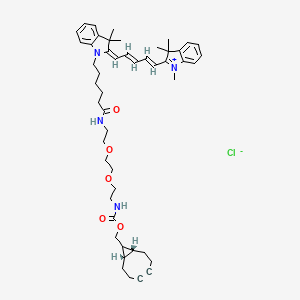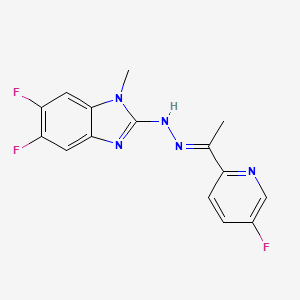
Sulfo-Cy3(Me)COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3(Me)COOH is a derivative of the cyanine dye family, specifically a sulfo-Cyanine3 derivative. Cyanine dyes are known for their fluorescent properties and are widely used as fluorescent labels for proteins and nucleic acids. This compound exhibits an orange fluorescence with excitation and emission wavelengths of 554 nm and 568 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3(Me)COOH typically involves multiple steps, including the introduction of functional groups, the assembly of the dye core, and hydrophilic modifications. The first step usually involves the introduction of a carboxylic acid (COOH) functional group. This can be achieved through chemical modifications of an existing Cy3-COOH dye molecule. Methods such as esterification or amidation may be employed to introduce the COOH group .
The core of the Cy3 dye, which includes aromatic rings and fluorescent groups, is assembled through a series of organic synthesis steps. This may involve reactions with benzene rings or other groups to construct the basic structure of the dye .
To enhance the water solubility of this compound, hydrophilic modifications are performed. This is typically achieved by introducing sulfonate groups, which carry a negative charge and increase the dye’s solubility in water .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes large-scale chemical reactions, purification, and quality control to ensure the consistency and purity of the final product. Techniques such as column chromatography, gel electrophoresis, and other separation methods are used to purify the product and remove any unreacted intermediates or impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3(Me)COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence.
Substitution: Functional groups on the dye can be substituted with other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as changes in fluorescence or solubility .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence, while substitution reactions can produce modified dyes with different functional groups .
Scientific Research Applications
Sulfo-Cy3(Me)COOH has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Sulfo-Cy3(Me)COOH involves its fluorescent properties. The dye absorbs light at a specific wavelength (554 nm) and emits light at a different wavelength (568 nm). This fluorescence is used to label and track biological molecules. The molecular targets and pathways involved include proteins and nucleic acids, which the dye binds to, allowing for visualization and analysis .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy3-COOH: Another sulfo-Cyanine3 derivative with similar fluorescent properties.
Sulfo-Cy3(Me)COOH sodium: A sodium salt form of this compound with improved water solubility.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for certain applications where other dyes may not be as effective. Its hydrophilic modifications also enhance its solubility, making it more versatile for use in aqueous environments .
Properties
Molecular Formula |
C30H36N2O8S2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40) |
InChI Key |
DGUNPJFECVJMDZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



